2,5-Dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)pentanoate
Overview
Description
2,5-Dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)pentanoate is a bifunctional linker used primarily in antibody-drug conjugation (ADC). This compound is known for its role in facilitating the attachment of drugs to antibodies, which is crucial in targeted drug delivery systems .
Mechanism of Action
Target of Action
NO2-SPP, also known as 2,5-Dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)pentanoate, is primarily used as a bifunctional linker in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are therefore the specific antigens on the surface of cancer cells that the antibodies in the ADCs are designed to recognize and bind to .
Mode of Action
As a bifunctional linker, NO2-SPP plays a crucial role in connecting the antibody to the cytotoxic drug in an ADC . The antibody component of the ADC binds to the antigen on the cancer cell, allowing the ADC to be internalized into the cell. Once inside the cell, the linker is cleaved, releasing the cytotoxic drug to exert its therapeutic effect .
Biochemical Pathways
The exact biochemical pathways affected by NO2-SPP depend on the specific cytotoxic drug that it is linked to in the ADC. The primary role of no2-spp is to facilitate the delivery of the cytotoxic drug to the cancer cell, rather than directly affecting biochemical pathways itself .
Pharmacokinetics
The pharmacokinetic properties of NO2-SPP are closely tied to those of the ADC it is a part of. The absorption, distribution, metabolism, and excretion (ADME) of the ADC are influenced by factors such as the properties of the antibody, the characteristics of the linker, and the nature of the cytotoxic drug . .
Result of Action
The result of the action of NO2-SPP is the successful delivery of the cytotoxic drug to the cancer cell, leading to the death of the cell . By facilitating the targeted delivery of the drug, NO2-SPP helps to enhance the efficacy of the treatment and reduce off-target effects .
Action Environment
The action of NO2-SPP, and the ADC it is a part of, can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH and the presence of certain enzymes, which can affect the stability of the linker and the release of the drug . Additionally, factors such as the density and accessibility of the target antigen on the cancer cells can also influence the efficacy of the ADC .
Biochemical Analysis
Biochemical Properties
2,5-Dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)pentanoate is involved in various biochemical reactions, primarily as a linker in ADCs. It interacts with enzymes, proteins, and other biomolecules to form stable conjugates. The compound’s disulfide bond is particularly significant, as it can be cleaved under reducing conditions, releasing the drug payload at the target site. This interaction is crucial for the selective delivery of therapeutic agents, minimizing off-target effects and enhancing treatment efficacy .
Cellular Effects
The effects of this compound on cells are primarily observed in its role as a component of ADCs. It influences cell function by facilitating the targeted delivery of drugs, which can impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to release the drug payload in response to the cellular environment ensures that the therapeutic agent exerts its effects precisely where needed, thereby improving the overall therapeutic outcome .
Molecular Mechanism
At the molecular level, this compound functions by forming covalent bonds with antibodies and drug molecules. The disulfide bond within the compound is cleavable, allowing for the controlled release of the drug payload in the target environment. This mechanism ensures that the drug is delivered specifically to the target cells, reducing systemic toxicity and enhancing therapeutic efficacy .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are critical factors. The compound’s stability ensures that it remains intact during the conjugation process and until it reaches the target site. Over time, the disulfide bond can be cleaved under reducing conditions, releasing the drug payload. Long-term studies have shown that the compound maintains its efficacy and stability, making it a reliable component in ADCs .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At optimal doses, the compound effectively facilitates targeted drug delivery, enhancing therapeutic outcomes. At higher doses, there may be potential toxic or adverse effects due to the increased release of the drug payload. It is essential to determine the appropriate dosage to maximize efficacy while minimizing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to its role in ADCs. The compound interacts with enzymes and cofactors that facilitate its conjugation with antibodies and drug molecules. These interactions are crucial for the formation of stable conjugates and the controlled release of the drug payload at the target site .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions ensure that the compound reaches the target site and facilitates the delivery of the drug payload. The compound’s distribution is critical for its efficacy in targeted drug delivery .
Subcellular Localization
The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, ensuring that the drug payload is released precisely where needed. This localization is essential for the compound’s role in targeted drug delivery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)pentanoate typically involves the reaction of 4-((5-nitropyridin-2-yl)disulfanyl)pentanoic acid with 2,5-dioxopyrrolidin-1-yl ester. The reaction is carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the purity and consistency required for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)pentanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The disulfide bond can be cleaved to form thiol groups.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under mild conditions.
Major Products
Oxidation: Formation of amine derivatives.
Reduction: Generation of thiol-containing compounds.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)pentanoate is extensively used in scientific research, particularly in the following areas:
Chemistry: As a linker in the synthesis of complex molecules.
Biology: In the development of antibody-drug conjugates for targeted therapy.
Medicine: For creating targeted drug delivery systems that minimize side effects.
Industry: Used in the production of specialized chemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoate
- 2,5-Dioxopyrrolidin-1-yl acrylate
Uniqueness
Compared to similar compounds, 2,5-Dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)pentanoate offers unique advantages such as higher stability and specificity in antibody-drug conjugation. Its bifunctional nature allows for more efficient and targeted drug delivery .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[(5-nitropyridin-2-yl)disulfanyl]pentanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O6S2/c1-9(24-25-11-4-3-10(8-15-11)17(21)22)2-7-14(20)23-16-12(18)5-6-13(16)19/h3-4,8-9H,2,5-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSJKWBYKAONEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)ON1C(=O)CCC1=O)SSC2=NC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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